3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

Descripción

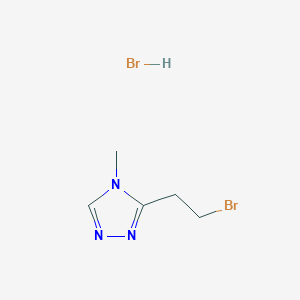

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C5H9Br2N3 |

|---|---|

Peso molecular |

270.95 g/mol |

Nombre IUPAC |

3-(2-bromoethyl)-4-methyl-1,2,4-triazole;hydrobromide |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-9-4-7-8-5(9)2-3-6;/h4H,2-3H2,1H3;1H |

Clave InChI |

QAXBSLYOGDLEPS-UHFFFAOYSA-N |

SMILES canónico |

CN1C=NN=C1CCBr.Br |

Origen del producto |

United States |

Métodos De Preparación

Laboratory-Scale Synthesis via Direct Alkylation

The most widely documented method involves the direct alkylation of 4-methyl-4H-1,2,4-triazole with 2-bromoethanol in the presence of hydrobromic acid (HBr). This one-step reaction proceeds via nucleophilic substitution, where the triazole’s nitrogen acts as the nucleophile, displacing the hydroxyl group of 2-bromoethanol.

Reaction Conditions:

- Molar Ratio : 1:1.2 (4-methyl-4H-1,2,4-triazole to 2-bromoethanol)

- Acid Catalyst : 48% aqueous HBr (1.5 equiv)

- Temperature : Reflux at 110–120°C

- Duration : 6–8 hours

- Work-Up : The crude product is precipitated by cooling the reaction mixture, followed by recrystallization from ethanol/water (3:1 v/v).

Key Mechanism:

$$

\text{4-Methyl-4H-1,2,4-triazole} + \text{2-Bromoethanol} \xrightarrow{\text{HBr}} \text{3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide}

$$

The reaction’s regioselectivity favors substitution at the N3 position of the triazole ring due to steric and electronic effects.

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale manufacturing, continuous flow reactors (CFRs) are employed to enhance yield and purity. CFRs optimize heat transfer and mixing efficiency, critical for exothermic alkylation reactions.

Alternative Routes via Intermediate Formation

Bromination of 3-(2-Hydroxyethyl)-4-methyl-4H-1,2,4-triazole

An alternative pathway involves brominating the hydroxyl precursor using phosphorus tribromide (PBr₃) in dichloromethane:

$$

\text{3-(2-Hydroxyethyl)-4-methyl-4H-1,2,4-triazole} + \text{PBr}3 \rightarrow \text{3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole} + \text{H}3\text{PO}_3

$$

The product is subsequently treated with HBr gas to form the hydrobromide salt.

Cyclization of Thiosemicarbazide Derivatives

Though less common, cyclization strategies using thiosemicarbazides (e.g., Scheme 1 in) have been adapted. For example, reacting 4-methyl-1,2,4-triazole-3-thiol with 1,2-dibromoethane in basic media yields the target compound after acidification:

$$

\text{4-Methyl-1,2,4-triazole-3-thiol} + \text{1,2-Dibromoethane} \xrightarrow{\text{NaOH}} \text{3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

$$

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Alkylation | Simple, one-step | Requires excess HBr | 70–75 |

| Continuous Flow | High throughput, scalable | Capital-intensive setup | 85–90 |

| Bromination of Precursor | Avoids HBr use | Multi-step, lower atom economy | 60–65 |

| Cyclization | Versatile for analogues | Longer reaction times | 50–55 |

Characterization and Quality Control

Synthetic batches are validated using:

Challenges and Optimization Strategies

- Regioselectivity : Competing alkylation at N1 vs. N3 is mitigated by using bulky solvents (e.g., toluene).

- By-Product Formation : Di-alkylated species (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane).

- Moisture Sensitivity : Reactions are conducted under nitrogen to prevent hydrolysis of the bromoethyl group.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted triazoles are formed.

Oxidation Products: Oxidized derivatives of the triazole ring.

Reduction Products: Dehalogenated triazoles or reduced triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Building Block

This compound serves as a crucial building block in the synthesis of various pharmacologically active agents. Its derivatives have been investigated for their antifungal and anticancer properties. For example, compounds derived from 1,2,4-triazole cores have demonstrated notable biological activities against specific targets such as thymidine phosphorylase, an enzyme implicated in tumor growth and angiogenesis .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. A systematic study highlighted the antimicrobial efficacy of triazole derivatives against pathogens like Staphylococcus aureus and Candida albicans. The incorporation of specific substituents into the triazole structure has been shown to enhance this activity significantly .

Organic Synthesis

Versatile Synthetic Applications

3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide is utilized in organic synthesis as a versatile reagent. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures. The bromine atom acts as an effective leaving group, facilitating the formation of covalent bonds with nucleophiles .

Materials Science

Development of New Materials

In materials science, this compound is explored for developing new materials with tailored properties. It has been used to synthesize polymers and coordination complexes that exhibit unique physical characteristics. The ability to modify the triazole ring allows researchers to design materials for specific applications, including drug delivery systems and sensors .

Case Study 1: Anticancer Activity

A recent study synthesized novel 1,2,4-triazole derivatives incorporating this compound. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity through the inhibition of thymidine phosphorylase .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives synthesized from this compound. The study reported that compounds with specific substituents demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values were comparable to standard antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with biological receptors or enzymes, contributing to its overall biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole (QY-5399)

- Substituent : A bromophenyl group at position 3.

- Molecular Weight : 238.07 g/mol.

- Key Differences : The bromine is attached to an aromatic ring instead of an ethyl chain, reducing electrophilicity. This substitution decreases solubility in polar solvents compared to the hydrobromide salt .

3-(4-Methyl-4H-1,2,4-triazol-3-ylthio)-4H-1-benzopyran-4-one (13)

- Substituent : A thio-linked benzopyrone moiety at position 3.

- Molecular Weight : ~317.32 g/mol (calculated).

3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole (S10)

Physicochemical Properties

| Compound | Solubility | Reactivity | Stability |

|---|---|---|---|

| 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide | High in water/DMSO | High (Br as leaving group) | Moderate (hydroscopic salt) |

| QY-5399 (bromophenyl derivative) | Low in polar solvents | Low (aromatic Br inert) | High (crystalline solid) |

| Compound 13 (thio-benzopyrone) | Moderate in DMSO | Moderate (thioether bond) | High (aromatic stability) |

| S10 (ethoxy-nitro-phenyl) | Low in water | Low (steric hindrance) | High (nitro group stabilization) |

Structural Insights from Spectroscopic Data

- 1H-NMR : The main compound exhibits peaks for the methyl group (~δ 3.8 ppm) and bromoethyl chain (~δ 3.4–4.3 ppm), distinct from aromatic protons in bromophenyl derivatives (~δ 7.0–8.0 ppm) .

- Mass Spectrometry : The hydrobromide salt shows a characteristic isotopic pattern for bromine (1:1 ratio for M+ and M+2 peaks) .

Key Research Findings

- Bioavailability : Methyl groups at position 4 improve metabolic stability across all analogs, as seen in molecular docking studies .

Actividad Biológica

3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide is a synthetic compound belonging to the class of 1,2,4-triazoles. Its unique structure, characterized by a bromoethyl group attached to the triazole ring, enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₅H₉BrN₃

- Molecular Weight : 270.95 g/mol

- CAS Number : 2137669-46-4

The presence of the bromoethyl group significantly influences the compound's reactivity and solubility in polar solvents, which is crucial for its biological applications .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis in pathogens. The bromoethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules such as enzymes and receptors involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of antimicrobial activities. Preliminary studies suggest that this compound may be effective against various bacterial and fungal pathogens due to its ability to disrupt nucleic acid metabolism .

A comparative analysis of several triazole derivatives reveals that compounds containing similar structural features often display potent antifungal and antibacterial properties. For instance:

| Compound | Activity | Notes |

|---|---|---|

| 3-(Chloroethyl)-4-methyl-4H-1,2,4-triazole | Antiviral | Similar mechanism to 3-(2-bromoethyl) derivative |

| 5-Methyl-3-(bromomethyl)-1H-1,2,4-triazole | Antifungal | Different substitution pattern affects activity |

| 1-(2-Bromoethyl)-1H-1,2,4-triazole | Antimicrobial | Variability based on substitution position |

This table highlights how modifications in the triazole structure can lead to variations in biological activity.

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial effects, there is emerging evidence that triazole derivatives can exert anti-inflammatory and anticancer activities. For example, studies have shown that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

A study evaluating several new triazole derivatives found that compounds with specific substituents showed significant anti-inflammatory effects while maintaining low toxicity levels (viability between 94% and 97% at high doses) in cell cultures . This suggests a promising therapeutic potential for managing inflammatory diseases.

Case Studies

Recent research has focused on synthesizing new derivatives of triazoles and evaluating their biological activities. Notably:

- Study on New Derivatives : A series of new 1,2,4-triazole derivatives were synthesized and screened for antimicrobial and anti-inflammatory activities. Among these compounds, those with a methacrylic acid substituent demonstrated enhanced efficacy compared to their counterparts lacking such groups .

- Antimicrobial Screening : Another study highlighted the antimicrobial properties of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent activity against resistant strains .

Q & A

Q. How do isotopic labeling studies (e.g., ²H, ¹⁵N) elucidate degradation pathways of this compound?

- Methodological Answer : Synthesize deuterated analogs at the bromoethyl or triazole positions. LC-MS/MS tracks isotopic signatures during accelerated stability testing (40°C/75% RH). Identification of hydrobromic acid release or triazole ring-opening products informs degradation mechanisms. Comparative kinetics under oxidative vs. hydrolytic conditions validate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.